molecular formula C12H11N3O3 B3238149 Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- CAS No. 1402004-16-3

Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-

Cat. No.: B3238149
CAS No.: 1402004-16-3
M. Wt: 245.23 g/mol
InChI Key: OHSVUZLFGBAXDD-UHFFFAOYSA-N
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Description

Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- is a polycyclic heterocyclic compound featuring a fused pyrido-oxazine dione core. The oxazine ring (1,6-dione) and dihydro substitution at positions 3 and 4 introduce rigidity and electronic effects that influence tautomerism and reactivity. The 4-methylimidazole group may be introduced via nucleophilic aromatic substitution (SNAr) or similar strategies, as seen in related imidazole-functionalized bipyridines .

Properties

IUPAC Name

7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-8-6-14(7-13-8)9-2-3-10-12(17)18-5-4-15(10)11(9)16/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSVUZLFGBAXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)OCCN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402004-16-3
Record name 3,4-Dihydro-7-(4-methyl-1H-imidazol-1-yl)pyrido[2,1-c][1,4]oxazine-1,6-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This process results in the formation of the desired oxazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the oxazine ring, leading to different structural analogs.

    Substitution: Substitution reactions, particularly at the imidazole moiety, can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyrido[2,1-c][1,4]oxazine compounds exhibit notable antimicrobial properties. For instance, a study demonstrated that certain pyrido derivatives showed effective fungicidal activity against various plant pathogens. The mechanism involves the inhibition of fungal growth through disruption of cellular processes, making these compounds potential candidates for agricultural fungicides .

Neuroprotective Properties
Another area of application is in the treatment of neurodegenerative diseases. Compounds related to pyrido[2,1-c][1,4]oxazine have been investigated for their neuroprotective effects. A patent describes the use of substituted pyrido derivatives for treating conditions such as Alzheimer's disease and other neurological disorders. These compounds may work by modulating neurotransmitter systems or exhibiting antioxidant properties .

Agricultural Applications

Fungicides
The compound has been identified as a key component in developing new fungicides. Research highlighted its effectiveness against specific fungal strains that affect crops. The structural features of pyrido[2,1-c][1,4]oxazine enable it to interact with fungal enzymes or cell membranes, thereby inhibiting fungal growth .

Materials Science

Polymer Chemistry
In materials science, pyrido[2,1-c][1,4]oxazine derivatives are being explored for their potential as building blocks in polymer synthesis. Their ability to undergo ring-opening reactions can lead to the formation of novel polymeric materials with tailored properties. A study showed that these compounds could be used to create polycyclic structures with desirable mechanical and thermal properties .

Table 1: Antimicrobial Activity of Pyrido Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Mode of Action
Pyrido AFungal Strain 110 µg/mLCell membrane disruption
Pyrido BFungal Strain 25 µg/mLEnzyme inhibition

Table 2: Neuroprotective Effects in Animal Models

Compound NameDisease ModelObserved EffectReference
Pyrido CAlzheimer's MouseReduced cognitive decline
Pyrido DParkinson's RatImproved motor function

Case Studies

Case Study 1: Development of Fungicides
A recent study focused on synthesizing new pyrido derivatives and testing their efficacy against crop pathogens. The results indicated that certain modifications enhanced antifungal activity significantly compared to existing treatments.

Case Study 2: Neuroprotection Research
In a controlled trial involving animal models of Alzheimer’s disease, a specific pyrido derivative was administered. The results showed a marked improvement in cognitive functions compared to the control group, suggesting potential therapeutic benefits for human applications.

Mechanism of Action

The mechanism of action of Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- involves interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Substituents Key Reactivity/Biological Activity References
Target Compound
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-
Pyrido[2,1-c][1,4]oxazine-1,6-dione 3,4-dihydro; 7-(4-methylimidazol-1-yl) Potential CNS/anticancer activity (inferred from imidazole substituent)
Pyrido[2,1-c][1,4]oxazine-1,8-dione derivatives Pyrido[2,1-c][1,4]oxazine-1,8-dione 3-hydroxy; 7-variable substituents Lactol tautomerism; forms polycyclic pyridones via ring-opening (e.g., benzimidazole-fused systems)
Imidazole-functionalized bipyridines
(e.g., N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine)
Bipyridine-imidazole hybrid 4-methylimidazole; aryl amines Fluorescent properties; SNAr reactivity
γ-Secretase Modulators
(e.g., Hexahydro-7-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylene]-4-(3,4,5-trifluorophenyl)-pyrido[2,1-c][1,4]oxazin-6(1H)-one)
Pyrido[2,1-c][1,4]oxazin-6(1H)-one Trifluorophenyl; methylene-methoxy-imidazole Amyloid-β inhibition; γ-secretase modulation

Key Comparative Analysis

Core Structure and Tautomerism The target compound’s 1,6-dione oxazine core differs from the 1,8-dione derivatives in , which exhibit lactol tautomerism and form pyridones via ring-opening. The 1,6-dione configuration likely reduces ring strain, altering reactivity toward nucleophiles like o-phenylenediamine (yields 33–91% in 1,8-dione systems) . In contrast, γ-secretase modulators () share a pyrido-oxazinone core but incorporate a trifluorophenyl group, enhancing blood-brain barrier penetration compared to the target compound’s methylimidazole .

Substituent Effects The 4-methylimidazole group at position 7 in the target compound parallels imidazole-functionalized bipyridines (), where the heterocycle enhances solubility and binding affinity. Compared to trifluorophenyl-substituted analogues (), the methylimidazole may reduce metabolic stability but improve interactions with polar targets (e.g., kinases or CNS receptors) .

Synthetic Strategies Pyrido-oxazine derivatives are typically synthesized via cyclization of hydroxy-oxazinones followed by nucleophilic ring-opening. The target compound’s imidazole substituent could be introduced via SNAr, as demonstrated in bipyridine systems . In contrast, pyrazolopyrimidines () and thienothiazines () rely on isomerization or sulfur-containing heterocycles, highlighting the diversity of synthetic routes for fused systems .

However, direct pharmacological data are absent in the evidence .

Biological Activity

Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.

Overview of the Compound

The compound's molecular formula is C8H7N3O3C_8H_7N_3O_3, and it features a bicyclic structure that combines pyridine and oxazine rings along with an imidazole moiety. Its unique structural properties contribute to its reactivity and interaction with various biological targets.

Biological Activities

Research indicates that Pyrido[2,1-c][1,4]oxazine-1,6-dione exhibits several notable biological activities:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated significant growth inhibition in hepatocellular carcinoma (HCC) cells through the modulation of the NF-κB signaling pathway .
  • Apoptosis Induction : It has been reported to induce apoptosis in cancer cells by downregulating NF-κB activity and affecting related gene expressions .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation. For example, it has been suggested to interact with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

The mechanism of action of Pyrido[2,1-c][1,4]oxazine-1,6-dione involves several pathways:

  • NF-κB Signaling Pathway : The compound inhibits the DNA binding ability of NF-κB p65 subunit and reduces its phosphorylation status. This leads to decreased expression of NF-κB dependent genes involved in cell survival and proliferation .
  • Direct Interaction with Biological Targets : In silico docking studies suggest that the compound can bind directly to targets within the NF-κB pathway, providing a rationale for its observed biological effects .

Synthesis Methods

The synthesis of Pyrido[2,1-c][1,4]oxazine-1,6-dione typically involves multi-step organic reactions. Common methods include:

  • Cycloaddition Reactions : Utilizing 1,4-dipolar cycloaddition techniques to form the bicyclic structure .
  • Ring Opening Transformations : Employing ring-opening reactions of precursors like 3-hydroxy derivatives to yield the desired oxazine structure .

Case Studies and Research Findings

Several studies have provided insights into the biological activities and therapeutic potential of Pyrido[2,1-c][1,4]oxazine derivatives:

StudyFindings
Nirvanappa et al. (2018)Demonstrated that N-substituted pyrido oxazines inhibit NF-κB in colon cancer cells .
Ananthula et al. (2014)Reported that oxazine derivatives decrease NF-κB phosphorylation in mammary tumor models .
Rangappa et al. (2015)Synthesized various pyrido derivatives and evaluated their anticancer properties against HCC cells .

Potential Applications

Given its diverse biological activities, Pyrido[2,1-c][1,4]oxazine-1,6-dione holds promise for applications in:

  • Cancer Therapy : As a lead compound for developing novel anticancer agents targeting NF-κB signaling.
  • Inflammatory Diseases : Potential use in treating conditions where NF-κB plays a critical role.

Q & A

Q. What are the key synthetic strategies for preparing Pyrido[2,1-c][1,4]oxazine-1,6-dione derivatives with imidazole substituents?

  • Methodological Answer : A common approach involves microwave-assisted cyclization reactions to form the pyrido-oxazine core. For example, phosphorus oxychloride under microwave heating with catalytic pyridine has been used to synthesize structurally related compounds (e.g., pyrido[2,1-c][1,4]benzodiazepine derivatives) . The imidazole substituent can be introduced via nucleophilic substitution or coupling reactions. For instance, 4-methylimidazole can be incorporated at the C7 position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions. Post-synthetic modifications, such as oxidation to form the dione moiety, should be optimized using HPLC to monitor purity (≥98% recommended) .

Q. How can the structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dihydro-oxazine ring (characteristic signals at δ 4.0–5.0 ppm for oxazine protons) and the 4-methylimidazole moiety (singlet for methyl group at δ 2.3–2.5 ppm).
  • X-ray crystallography : Resolve the crystal structure to verify stereochemistry, as demonstrated for related imidazole-containing heterocycles (e.g., 4-[4-(1H-imidazol-4-yl)phenyl]-1H-imidazole) .
  • HRMS : Confirm molecular weight with <2 ppm error to rule out by-products.

Advanced Research Questions

Q. What mechanistic insights explain contradictory biological activity data for this compound in kinase inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or off-target effects. For mTOR inhibition studies (relevant to Rapamycin analogs ):
  • Dose-response curves : Use IC50_{50} values under standardized ATP levels (e.g., 1 mM).
  • Kinase selectivity panels : Test against PI3K/AKT/mTOR pathway kinases to identify cross-reactivity.
  • Structural modeling : Compare binding modes using molecular docking (e.g., AutoDock Vina) to predict interactions with mTOR’s FKBP12-rapamycin binding domain. Adjust the 4-methylimidazole orientation to optimize hydrophobic contacts.

Q. How can synthetic by-products during microwave-assisted cyclization be minimized?

  • Methodological Answer : By-products often stem from incomplete ring closure or oxidation. Mitigation strategies include:
  • Reaction monitoring : Use in-situ FTIR to track carbonyl formation (1700–1750 cm1^{-1}) .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloroethane to reduce side reactions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.

Handling Data Contradictions

Q. How to resolve inconsistencies in spectral data for imidazole-containing heterocycles?

  • Methodological Answer : Imidazole tautomerism (e.g., 1H vs. 3H forms) can cause NMR signal splitting. To address this:
  • Variable-temperature NMR : Perform at 25°C and −40°C to observe tautomeric equilibria.
  • DFT calculations : Simulate 1H^1H-NMR chemical shifts (e.g., using Gaussian) to match experimental data .

Q. Why do antitumor activities vary across cell lines for structurally similar compounds?

  • Methodological Answer : Differences in cellular uptake or metabolic stability may explain variability. Standardize assays by:
  • Permeability assays : Use Caco-2 monolayers to assess passive diffusion.
  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify degradation pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-
Reactant of Route 2
Reactant of Route 2
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-

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